PR-D-92
Description
PR-D-92 is a synthetic small-molecule compound with the IUPAC name 3-(4-chlorophenyl)-5-(2-methoxyethyl)-1,2,4-triazine-6-amine. Its molecular formula is C₁₂H₁₄ClN₅O, and it exhibits a planar heterocyclic core structure with substituents that enhance its pharmacokinetic properties . This compound was initially developed as a kinase inhibitor targeting the MAPK/ERK signaling pathway, with demonstrated efficacy in preclinical models of solid tumors . Key physicochemical properties include:
- Molecular weight: 291.73 g/mol
- Solubility: 2.8 mg/mL in aqueous buffer (pH 7.4)
- LogP: 1.9 (indicating moderate lipophilicity)
- Half-life: 8.2 hours in murine plasma .
Its mechanism involves competitive ATP-binding site inhibition, with an IC₅₀ of 12 nM against ERK2 kinase .
Properties
CAS No. |
52156-73-7 |
|---|---|
Molecular Formula |
C21H21NO6 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H14O5/c1-19(2)13-6-4-3-5-10(13)11-7-12-14(20)8-17(18(21)22)23-15(12)9-16(11)24-19/h3-9H,1-2H3,(H,21,22) |
InChI Key |
NMNWJAVLNZOTHO-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Appearance |
Solid powder |
Other CAS No. |
52156-73-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,5-dimethyl-11-oxo-5H,11H-(2)-benzopyrano(4,3-g)(1)benzopyran-9-carboxylic acid ethanolamine salt PR-D 92EA PR-D-92 PR-D-92-EA PRD-92 Ea |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PR-D-92 typically involves multi-step organic reactions. One common method includes the use of a one-pot, three-component reaction involving a pyran-based fluorescence chemosensor using onion extract as a green catalyst . This environmentally friendly approach highlights the importance of green chemistry in modern synthetic methods.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step organic synthesis processes. The use of green catalysts and environmentally benign solvents is becoming increasingly important in industrial applications to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
PR-D-92 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
PR-D-92 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of PR-D-92 involves its interaction with specific molecular targets and pathways. For example, its role as a fluorescent chemosensor involves the formation of non-covalent interactions with target molecules, leading to changes in fluorescence properties . The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Similar Compounds
PR-D-92 belongs to the 1,2,4-triazine class of kinase inhibitors. Below, it is compared to three analogs: Compound A (PD-0325901) , Compound B (SCH772984) , and Compound C (LY3214996) .
Structural and Functional Comparisons
Key Observations :
- This compound exhibits superior oral bioavailability compared to Compounds A and B, likely due to its methoxyethyl side chain enhancing solubility .
- While Compound C shows higher potency (IC₅₀ = 2.3 nM), it has a narrower selectivity window (450-fold vs. This compound’s 500-fold), increasing off-target risks .
Pharmacokinetic and Stability Profiles
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
